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Compound of Interest

Compound Name:
1-(2-Bromo-5-

chlorophenyl)ethanone

Cat. No.: B1281923 Get Quote

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromo-5-
chlorophenyl)ethanone

Introduction
1-(2-Bromo-5-chlorophenyl)ethanone, also known by its synonym 2'-Bromo-5'-

chloroacetophenone, is a halogenated aromatic ketone with the CAS Number 935-99-9.[1][2]

This compound serves as a versatile and strategic building block in modern organic synthesis.

Its molecular structure, featuring an acetophenone core substituted with both bromine and

chlorine atoms at specific positions on the phenyl ring, imparts a unique reactivity profile that is

highly valued by researchers in medicinal chemistry and materials science.[1]

The presence of three distinct reactive centers—the carbonyl group, the sterically accessible

chlorine atom, and the more labile bromine atom ortho to the ketone—allows for a wide range

of chemical transformations. This includes nucleophilic additions at the carbonyl, cross-

coupling reactions at the halogenated sites, and the synthesis of complex heterocyclic

systems.[1] Consequently, a thorough understanding of its physical properties is not merely

academic; it is a prerequisite for its effective handling, reaction optimization, and integration

into drug development and discovery workflows.

This guide provides a comprehensive examination of the core physical properties of 1-(2-
Bromo-5-chlorophenyl)ethanone, grounded in available technical data. It is intended to equip
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researchers, scientists, and drug development professionals with the foundational knowledge

required to confidently utilize this important synthetic intermediate.

Molecular Structure and Identity
A compound's reactivity and physical characteristics are fundamentally dictated by its

molecular structure. 1-(2-Bromo-5-chlorophenyl)ethanone is composed of eight carbon

atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom.[1]

Key identifiers are crucial for ensuring the correct material is sourced and utilized in

experimental settings.

IUPAC Name: 1-(2-bromo-5-chlorophenyl)ethanone[1][2]

CAS Number: 935-99-9[1][2]

Molecular Formula: C₈H₆BrClO[1][2]

Molecular Weight: 233.49 g/mol [1][2]

Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Cl)Br[1][2]

InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N[1][2]

The arrangement of the bromine and chlorine atoms on the phenyl ring creates significant

electronic and steric effects. As electron-withdrawing groups, the halogens decrease the

electron density of the aromatic ring.[1] The bromine atom at the ortho-position also introduces

considerable steric hindrance, which can influence the kinetics and regioselectivity of

subsequent chemical reactions.[1]

Core Physical Properties
The physical properties of a compound are critical parameters that inform its storage, handling,

purification, and reaction setup. The data for 1-(2-Bromo-5-chlorophenyl)ethanone,

summarized in the table below, has been synthesized from various chemical supplier

databases and public chemical information sources.
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Table 1: Summary of Physical Properties
Property Value Notes & Source(s)

Physical State Liquid

At 20°C and standard

pressure. There are conflicting

reports, with some sources

listing it as a solid, but this

appears to be an error.[1][3]

Melting Point Not consistently reported

Supplier data sheets often list

this as "N/A", suggesting it is a

liquid at ambient temperatures.

[4]

Boiling Point 155–156 °C
At reduced pressure (15

mmHg).[4]

Density 1.602 g/mL

At 25 °C. This value is

consistent with its isomer, 2-

Bromo-2'-chloroacetophenone.

[5]

Solubility Miscible

In polar aprotic solvents (e.g.,

acetone, ethyl acetate) and

chlorinated solvents (e.g.,

chloroform).

Physical State and Appearance
At ambient temperature (20°C), 1-(2-Bromo-5-chlorophenyl)ethanone is reported to be a

liquid.[3] It is crucial to note a discrepancy in available data, as some sources have incorrectly

categorized it as a solid. This confusion likely arises from a misinterpretation of its boiling point

at reduced pressure as a melting point.[1] The general lack of a reported melting point across

major suppliers further supports the conclusion that its melting point is below standard room

temperature.[4]

Thermal Properties: Boiling Point
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The boiling point is a key indicator of a substance's volatility. For compounds that may

decompose at atmospheric pressure, determining the boiling point under reduced pressure is a

standard and necessary practice.

Reported Value: 155–156 °C at 15 mmHg.[4]

Causality: The relatively high molecular weight (233.49 g/mol ) and the polarity introduced by

the carbonyl group and halogen atoms result in significant intermolecular forces (dipole-dipole

interactions and London dispersion forces). These forces require substantial thermal energy to

overcome, leading to a high boiling point. Performing the distillation at reduced pressure

(vacuum distillation) lowers the external pressure that the liquid's vapor pressure must

overcome to boil, thus allowing distillation to occur at a lower, non-destructive temperature.

Density
Density is a fundamental physical property essential for converting mass to volume, which is a

frequent necessity in the laboratory for reaction setup.

Reported Value: 1.602 g/mL at 25 °C.

Causality: The presence of two heavy halogen atoms, bromine and chlorine, on a compact

aromatic frame contributes significantly to the compound's high density. Compared to its parent

molecule, acetophenone (density ~1.03 g/mL), the substitution of hydrogen atoms with the

much heavier Br and Cl atoms results in a substantial increase in mass relative to volume.

Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, extractions, and

chromatographic purification.

Reported Solubility: Miscible with common polar aprotic solvents like acetone and ethyl

acetate, as well as chlorinated solvents such as chloroform.

Causality: The molecule possesses both polar and non-polar characteristics. The polar

carbonyl group can engage in dipole-dipole interactions with polar solvents. The aromatic ring

and halogen atoms contribute to its non-polar character, allowing it to dissolve in less polar

solvents like chloroform. Its poor solubility in water is expected, as the large, non-polar
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aromatic portion of the molecule dominates its character relative to the single polar ketone

group.

Spectroscopic Characterization
While detailed spectral data is proprietary to individual suppliers, the structural features of 1-(2-
Bromo-5-chlorophenyl)ethanone allow for a confident prediction of its key spectroscopic

signatures, which are essential for quality control and reaction monitoring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this

compound, the most prominent and diagnostic signal would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected around 1710 cm⁻¹.

This is a characteristic frequency for an aryl ketone, slightly influenced by the electronic

effects of the ortho- and meta-substituents.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical

environment of hydrogen atoms. The expected spectrum would show:

Methyl Protons (-CH₃): A singlet (3H) located downfield, likely in the range of δ 2.5-2.7 ppm.

The proximity to the electron-withdrawing carbonyl group shifts it downfield from a typical

methyl signal.

Aromatic Protons (Ar-H): Three protons on the aromatic ring, which would appear as a

complex set of multiplets between δ 7.2-7.8 ppm. Due to their distinct electronic

environments and spin-spin coupling, they would present as a doublet, a doublet of doublets,

and another doublet.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's

fragmentation pattern. The electron ionization (EI) mass spectrum would be characterized by:
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Molecular Ion Peak (M⁺): A complex cluster of peaks around m/z 232, 234, and 236. This

characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br

≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), providing a definitive signature for the

presence of one Br and one Cl atom. The most abundant peak in this cluster would be for

the C₈H₆⁷⁹Br³⁵ClO isotope.

Key Fragment Ion: A prominent peak at m/z 43, corresponding to the acetyl cation

([CH₃CO]⁺), is a classic fragmentation pattern for acetophenones.

Experimental Protocol: Vacuum Distillation for
Purification
Given that the most reliable thermal property is its boiling point at reduced pressure, vacuum

distillation is the primary method for the purification of 1-(2-Bromo-5-chlorophenyl)ethanone.

This self-validating protocol ensures the removal of non-volatile impurities and lower-boiling

contaminants.

Objective: To purify 1-(2-Bromo-5-chlorophenyl)ethanone by vacuum distillation.

Materials:

Crude 1-(2-Bromo-5-chlorophenyl)ethanone

Round-bottom flask (distilling flask)

Short-path distillation head with condenser and collection flask(s)

Thermometer and adapter

Heating mantle with stirrer

Vacuum pump with trap and pressure gauge (manometer)

Boiling chips or magnetic stir bar

Procedure:
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System Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, properly

greased, and sealed to maintain a high vacuum.

Charge the Flask: Charge the distilling flask with the crude material and a few boiling chips

(or a stir bar). Do not fill the flask more than two-thirds full.

Apply Vacuum: Connect the vacuum pump and slowly evacuate the system. Monitor the

pressure using the manometer until a stable vacuum of ~15 mmHg is achieved.

Initiate Heating: Begin gently heating the distilling flask using the heating mantle while

stirring.

Monitor Distillation: Observe the temperature at the distillation head. The temperature should

rise as the vapor of the compound reaches the thermometer.

Collect Fractions: Collect a small forerun fraction, which may contain volatile impurities.

Once the temperature stabilizes at the expected boiling point (155-156 °C at 15 mmHg),

switch to a clean collection flask to collect the main product fraction.

Completion: Stop the distillation when only a small amount of residue remains or when the

temperature begins to fluctuate, indicating the end of the product fraction.

System Shutdown: Turn off the heater and allow the system to cool completely before slowly

releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.

Validation: The purity of the collected fraction should be validated by spectroscopic methods

(NMR, IR) and/or gas chromatography (GC).

Visualization of the Characterization Workflow
The process of characterizing a synthesized chemical like 1-(2-Bromo-5-
chlorophenyl)ethanone follows a logical workflow to confirm its identity and purity.
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Caption: Workflow for Synthesis and Physical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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